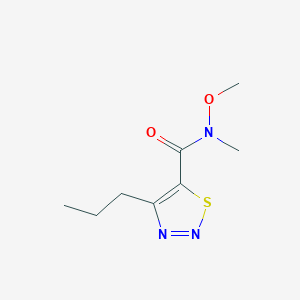
N-methoxy-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of a suitable thiosemicarbazide derivative with an appropriate carboxylic acid derivative. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and other advanced technologies to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives have shown antimicrobial, antifungal, and antiviral activities.
Medicine: Some thiadiazole derivatives have been investigated for their potential as anticancer agents.
Industry: Thiadiazole compounds are used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, thiadiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
Imidazole: Another heterocyclic compound with a wide range of biological activities.
Indole: A heterocyclic compound known for its diverse biological activities.
Uniqueness
N-methoxy-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy and methyl groups can affect its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
N-methoxy-N-methyl-4-propylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C8H13N3O2S/c1-4-5-6-7(14-10-9-6)8(12)11(2)13-3/h4-5H2,1-3H3 |
InChI Key |
UNWDQHFTELKTPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















